2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C26H31N5O3 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H31N5O3/c1-17(2)34-16-6-14-28-26(32)22-23-25(30-21-8-5-4-7-20(21)29-23)31(24(22)27)15-13-18-9-11-19(33-3)12-10-18/h4-5,7-12,17H,6,13-16,27H2,1-3H3,(H,28,32) |
InChI Key |
NZERLYPSHQRCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrrolo[2,3-b]quinoxaline core and subsequent functionalization. One common synthetic route involves the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method provides moderate yields and establishes a core structural moiety of natural products and bioactive molecules.
Chemical Reactions Analysis
2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using Zn/AcOH, leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique chemical structure allows for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a dual inhibitor of Bcr-Abl and histone deacetylase, it interferes with the activity of these enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives and dual inhibitors of Bcr-Abl and histone deacetylase. Compared to these compounds, 2-AMINO-N-(3-ISOPROPOXYPROPYL)-1-[2-(4-METHOXYPHENYL)ETHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is unique due to its specific functional groups and structural features, which contribute to its distinct biological activity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
